molecular formula C13H21N3O4S B2600872 5-((2-ethylpiperidin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 874806-37-8

5-((2-ethylpiperidin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2600872
CAS No.: 874806-37-8
M. Wt: 315.39
InChI Key: RNPLDGOFLWGKMG-UHFFFAOYSA-N
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Description

5-((2-ethylpiperidin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C13H21N3O4S and its molecular weight is 315.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : The synthesis of pyrimidine derivatives often involves the reaction of sulfones with other compounds. For instance, polyfluoro-1,1-dihydroalkyl benzyl sulfones reacted with sodium cyanate and Et3N, leading to triethylammonium salts of uracil derivatives. These compounds are structurally related to 5-((2-ethylpiperidin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (Timoshenko et al., 2002).

  • Structural Investigation : NMR spectroscopy has been used to prove the structure of pyrimidine derivatives in different solutions, such as dimethyl sulfoxide. This is important for understanding the chemical behavior of such compounds (Petrova et al., 2022).

Chemical Reactivity and Applications

  • Reactivity and Synthesis of Bicyclic Compounds : Pyrimidine derivatives like 5-cyano-1,3-dimethyluracil have shown interesting reactivity with acetone and butanone, leading to the synthesis of pyrido[2,3-d]pyrimidines. Such reactions are useful for creating a variety of structurally diverse compounds (Su & Watanabe, 1982).

  • Role in Protein Sulfenation : Research has shown that pyrimidine derivatives are involved in protein sulfenation, which is a reversible post-translational modification with potential for protein regulation. This application is significant in the field of proteomics and biochemistry (Charles et al., 2007).

Pharmaceutical and Biological Applications

  • Anticancer Activity : Some pyrimidine derivatives have been shown to exhibit significant anticancer activity. For example, a specific compound synthesized using sulfonamide as a parent compound demonstrated high antitumor activity and low toxicity, indicating its potential as an effective antitumor agent (Huang et al., 2001).

  • Anticonvulsant Agents : Research has also explored the use of pyrimidine derivatives as anticonvulsant agents. A study described the synthesis of 3,5-diarylpiperidin-2,6-diones, which showed promising anticonvulsant activities in tests (Babu et al., 2012).

  • Antimicrobial Activity : Some pyrimidine derivatives have demonstrated antimicrobial properties against various bacterial and fungal strains, indicating their potential in developing new antimicrobial drugs (Banothu & Bavanthula, 2012).

Properties

IUPAC Name

5-(2-ethylpiperidin-1-yl)sulfonyl-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-4-10-7-5-6-8-16(10)21(19,20)11-9-14(2)13(18)15(3)12(11)17/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPLDGOFLWGKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CN(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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